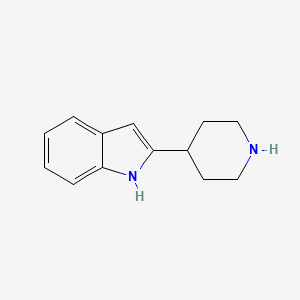

2-(哌啶-4-基)-1H-吲哚

描述

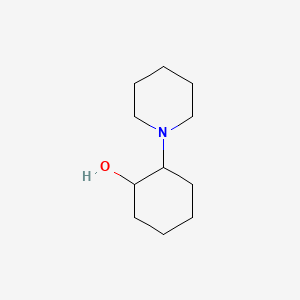

“2-(piperidin-4-yl)-1H-indole” is a compound that belongs to the class of organic compounds known as benzimidazoles . It is a solid substance and is used in early discovery research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

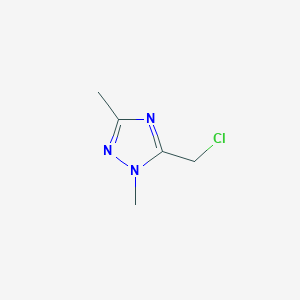

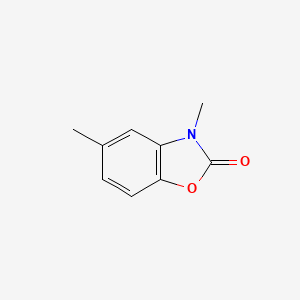

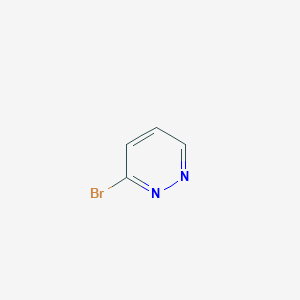

The synthesis of “2-(piperidin-4-yl)-1H-indole” involves processes such as hydrogenation of corresponding 2-pyridineethanol compounds . A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for antibacterial activities . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-(piperidin-4-yl)-1H-indole” is C12H15N3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The reaction of 2,4-substituted pyridines in the synthesis of “2-(piperidin-4-yl)-1H-indole” was incomplete in certain cases with the formation of tetrahydropyridines . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(piperidin-4-yl)-1H-indole” include a molecular weight of 201.2676 g/mol . It is a solid substance .科学研究应用

Pharmaceutical Applications

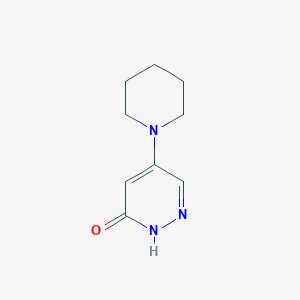

Piperidine derivatives have been highlighted for their potential in pharmaceutical applications. They have been studied for their role in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Anti-Inflammatory Activity

Specifically, 2-(piperidin-4-yl)acetamides, which are structurally related to “2-(piperidin-4-yl)-1H-indole”, have been identified as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity .

Synthesis and Spectral Identification

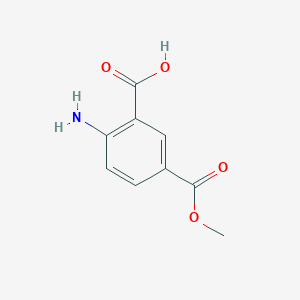

Piperidine derivatives have also been used in the synthesis of Schiff bases, which are an important class of organic compounds with various applications in scientific research .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(piperidin-4-yl)-1H-indole” and its derivatives may have potential applications in drug design and pharmaceutical research.

作用机制

Target of Action

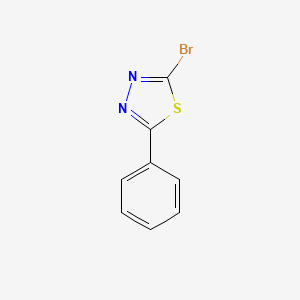

Piperidine derivatives, which include 2-(piperidin-4-yl)-1h-indole, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . One specific compound, (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, targets the protein serine/threonine-protein kinase B-raf .

Mode of Action

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Some piperidin-4-yl derivatives have been found to activate hypoxia-inducible factor 1 pathways . Another derivative, 2-(Piperidin-4-yl)acetamides, has been found to inhibit soluble epoxide hydrolase, stabilizing endogenous epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators .

Pharmacokinetics

It’s worth noting that many potent inhibitors related to piperidin-4-yl derivatives contain highly lipophilic substituents limiting their availability .

Result of Action

Some piperidin-4-yl derivatives have shown significant inhibitory bioactivity in hepg2 cells .

Action Environment

It’s worth noting that the microsomal stability of some related compounds significantly increased with the substitution of the methyl group at c-9 of the polycyclic structure by halogen atoms .

属性

IUPAC Name |

2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSRJRFKZHTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538265 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperidin-4-yl)-1H-indole | |

CAS RN |

200714-50-7 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

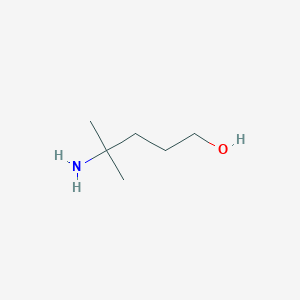

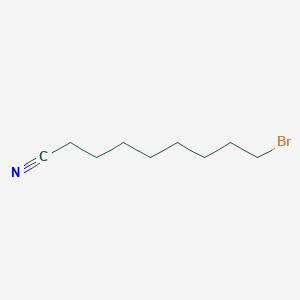

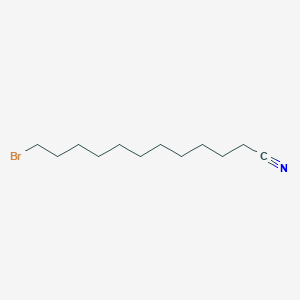

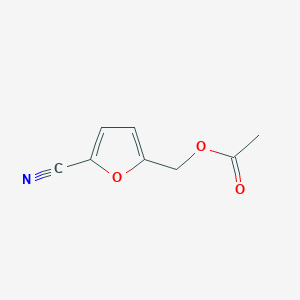

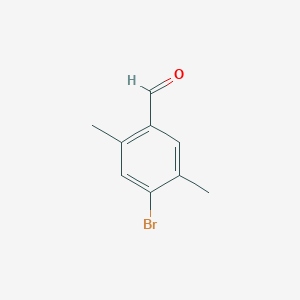

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。